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Compound of Interest

Compound Name:
3-methyl-1H-pyrazolo[3,4-

d]pyrimidin-4-amine

Cat. No.: B1360408 Get Quote

An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-
amine, a heterocyclic compound of significant interest to researchers and drug development

professionals. The document covers its chemical identity, synthesis, biological activity, and its

role as a kinase inhibitor.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-
methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][2] It is also referred to as 3-methyl-1H-

pyrazolo[3,4-d]pyrimidin-4-ylamine.[1] This compound belongs to the class of

pyrazolopyrimidines, which are recognized for their diverse biological activities.[3][4][5]

Table 1: Physicochemical Properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Property Value Reference

CAS Number 5399-44-0 [1][6]

Molecular Formula C₆H₇N₅ [1][2][6]

Molecular Weight 149.157 g/mol [6]

Physical Form Solid [1]

Storage Temperature
2-8°C, sealed in dry, dark

place
[1]

Purity Typically available at ≥95% [1][6]

Synthesis and Experimental Protocols
The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a

multi-step process starting from readily available precursors. A common approach involves the

construction of the pyrazole ring followed by the annulation of the pyrimidine ring. While a

specific protocol for this exact molecule is not detailed in the provided search results, a general

and plausible synthetic route can be derived from the synthesis of analogous pyrazolo[3,4-

d]pyrimidines.[3]

General Synthetic Protocol
A plausible synthetic route involves the reaction of a 5-amino-3-methyl-1H-pyrazole-4-

carbonitrile with a suitable one-carbon synthon to form the pyrimidine ring.

Experimental Protocol: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

To a solution of malononitrile and acetamidine hydrochloride in a suitable solvent like

ethanol, add a base such as sodium ethoxide.

Reflux the mixture for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

The resulting precipitate of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is collected by

filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is then reacted with formamide.

The mixture is heated at a high temperature (e.g., 180-200°C) for several hours.

After cooling, the reaction mixture is triturated with a solvent like ethanol.

The solid product is collected by filtration, washed, and can be further purified by

recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to

yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials and Equipment:

Malononitrile

Acetamidine hydrochloride

Sodium ethoxide

Ethanol

Acetic acid

Formamide

Round-bottom flasks, condensers, heating mantles, magnetic stirrers

Filtration apparatus (Büchner funnel, filter paper)

TLC plates and developing chamber

Recrystallization apparatus
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Characterization:

The final product should be characterized using standard analytical techniques to confirm its

identity and purity. These include:

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

Mass Spectrometry: To determine the molecular weight.

Infrared (IR) Spectroscopy: To identify functional groups.

Melting Point Analysis: To assess purity.

Elemental Analysis: To confirm the elemental composition.

Biological Activity and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their significant biological

activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][7] Their

structural similarity to endogenous purines allows them to interact with various biological

targets, most notably protein kinases.

Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal

chemistry for the development of kinase inhibitors.[5] These compounds act as ATP-

competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their

catalytic activity.[8] The dysregulation of kinase activity is a hallmark of many diseases,

particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[9] Derivatives

of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including:

Src family kinases[10]

Epidermal Growth Factor Receptor (EGFR)[8]

p38α mitogen-activated protein kinase[2]
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The inhibition of these kinases can disrupt signaling pathways involved in cell proliferation,

survival, and angiogenesis, leading to the suppression of tumor growth.[10]

Visualizations
Experimental Workflow: Synthesis of 3-methyl-1H-
pyrazolo[3,4-d]pyrimidin-4-amine
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Synthesis Workflow

Step 1: Pyrazole Synthesis

Step 2: Pyrimidine Ring Formation

Mix Malononitrile and
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Reflux

Neutralize
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Filter and Dry

React Pyrazole Intermediate
with Formamide

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Heat at 180-200°C

Triturate with Ethanol

Filter and Wash

Recrystallize

Characterization (NMR, MS, IR)

Pure 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Click to download full resolution via product page

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1360408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: Kinase Inhibition by a Pyrazolo[3,4-
d]pyrimidine Derivative

Mechanism of Kinase Inhibition
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Caption: A diagram showing competitive inhibition of a protein kinase by the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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